molecular formula C20H17FN2O3S2 B11631351 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide

Cat. No.: B11631351
M. Wt: 416.5 g/mol
InChI Key: ODIZQFZHSUDGGS-ATVHPVEESA-N
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Description

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a fluorophenyl group, which often enhances the compound’s pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This reaction forms the thiazolidinone ring through cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and 4-fluorobenzaldehyde in the presence of a base such as piperidine.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the intermediate with 4-hydroxyphenylbutanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s thiazolidinone core is known for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl group can enhance these activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a potential lead compound for new drug discovery.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the fluorophenyl group.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide likely involves interactions with various molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit certain enzymes, while the fluorophenyl group can enhance binding affinity and specificity. The compound may also modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group often exhibit enhanced pharmacological properties due to the electron-withdrawing nature of fluorine.

Uniqueness

What sets 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide apart is the combination of the thiazolidinone core with the fluorophenyl group and the butanamide moiety. This unique structure provides a balance of reactivity, stability, and biological activity, making it a promising candidate for various applications.

Properties

Molecular Formula

C20H17FN2O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide

InChI

InChI=1S/C20H17FN2O3S2/c21-14-5-3-13(4-6-14)12-17-19(26)23(20(27)28-17)11-1-2-18(25)22-15-7-9-16(24)10-8-15/h3-10,12,24H,1-2,11H2,(H,22,25)/b17-12-

InChI Key

ODIZQFZHSUDGGS-ATVHPVEESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O)F

Origin of Product

United States

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